molecular formula C15H15Cl2N3OS B11529877 3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11529877
M. Wt: 356.3 g/mol
InChI Key: VNRBUXGYROVZTH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiadiazole ring attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C15H15Cl2N3OS

Molecular Weight

356.3 g/mol

IUPAC Name

3,4-dichloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H15Cl2N3OS/c16-11-7-6-10(8-12(11)17)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21)

InChI Key

VNRBUXGYROVZTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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